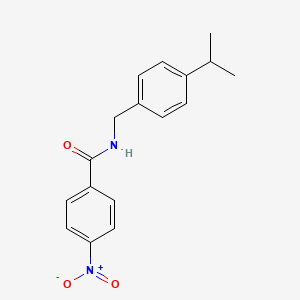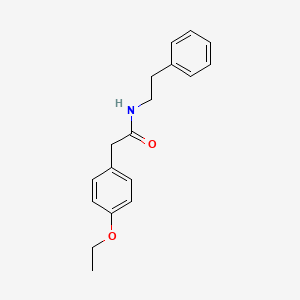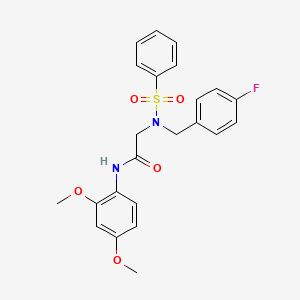![molecular formula C20H23NO2 B5708657 2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5708657.png)
2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties that make it a valuable tool for research in the pharmaceutical, biochemical, and physiological fields. In
Mécanisme D'action
The mechanism of action of 2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide is not fully understood. However, it has been found to interact with certain receptors in the body, which may be responsible for its pharmacological effects.
Biochemical and Physiological Effects:
2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, which make it a potential drug candidate for the treatment of pain and inflammation. It has also been found to have antitumor properties, which make it a potential drug candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide is its unique properties that make it a valuable tool for scientific research. However, there are also limitations to its use in lab experiments. For example, it may be difficult to obtain high yields and purity of the final product, which can impact the accuracy and reproducibility of the results.
Orientations Futures
There are many future directions for the research and development of 2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide. Some of these include:
1. Further studies to understand the mechanism of action of this compound.
2. Exploration of its potential applications in the pharmaceutical industry for the treatment of various diseases.
3. Development of new synthesis methods to improve the yield and purity of the final product.
4. Investigation of its potential applications in biochemical and physiological research.
5. Exploration of its potential applications in the field of nanotechnology.
Conclusion:
2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide is a unique chemical compound that has potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity of the final product. It has been found to have potential applications in the pharmaceutical, biochemical, and physiological fields. Although there are limitations to its use in lab experiments, there are many future directions for the research and development of this compound.
Méthodes De Synthèse
The synthesis of 2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide involves the reaction of 2-methylbenzoic acid with 4-phenyltetrahydro-2H-pyran-4-carbaldehyde in the presence of a base. The resulting product is then treated with an acid to form the final compound. This synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been used in various scientific research applications due to its unique properties. It has been found to have potential applications in the pharmaceutical industry as a drug candidate for the treatment of various diseases. It has also been used in biochemical and physiological research as a tool to study the mechanisms of action of various compounds.
Propriétés
IUPAC Name |
2-methyl-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-16-7-5-6-10-18(16)19(22)21-15-20(11-13-23-14-12-20)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKNSGCYHCDOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5708576.png)


![4-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5708613.png)


![1-[4-(benzyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5708626.png)

![1-(2-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5708652.png)

![5-[(cyclohexylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5708658.png)


![2,2'-{[4-(dimethylamino)benzyl]imino}diethanol](/img/structure/B5708674.png)